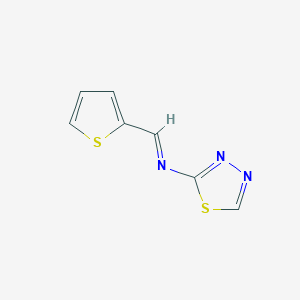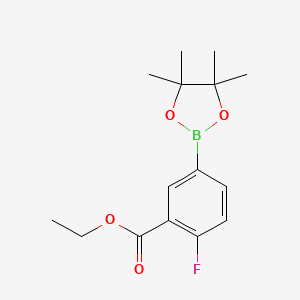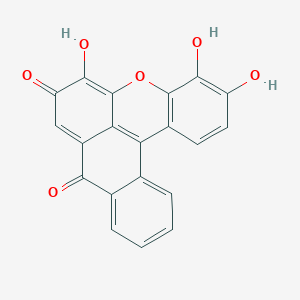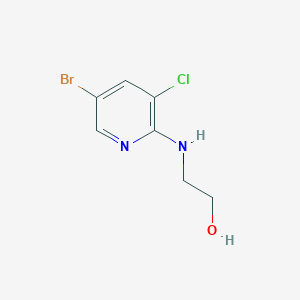
2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other names or synonyms it might be known by .
Synthesis Analysis
This involves the study of how the compound is synthesized. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It could involve studying the reagents, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like reactivity, stability, etc.) .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol serves as a key intermediate in various chemical syntheses. For instance, its derivative, 2-(methyl-2-pyridinylamino)ethanol, is crucial in the synthesis of rosiglitazone, with enhanced reaction yield achieved by adjusting reaction temperatures and post-disposal processes (L. Hui, 2006).
- The compound plays a role in the synthesis of adrenergic agents, as demonstrated in the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed reactions (S. Conde et al., 1998).
- Additionally, 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol derivatives are used in the preparation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are subsequently converted into 7-amino derivatives (M. Rahimizadeh et al., 2007).
Crystal Structure and Hydrogen Bonding Studies
- Research on the crystal structure and hydrogen bonding of derivatives like 3-Trifluoroacetyloxime substituted 7-Acetamido-2-aryl-5-bromoindoles provides insights into the molecular structure and stability of these compounds, enhancing understanding of their chemical properties (M. Mphahlele, 2018).
Enantioselective Synthesis and Catalysis
- The compound is also significant in chiral synthesis, as shown in the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of β-adrenoceptor receptor agonists (Y. Ni et al., 2012).
Drug Synthesis and Biological Evaluation
- Its derivatives are used in the synthesis of 8H-indeno[1,2-d]thiazoles, which have been evaluated for their anti-ulcerous activity (H. Inoue et al., 1994).
- Another application is seen in the synthesis of acyclic Pyridine C-Nucleosides, which were evaluated for their activity against various tumor-cell lines and viruses (J. V. Hemel et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-bromo-3-chloropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQUOGTSZXABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


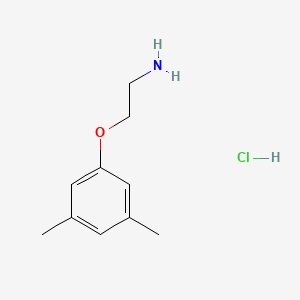
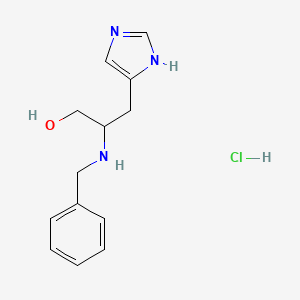


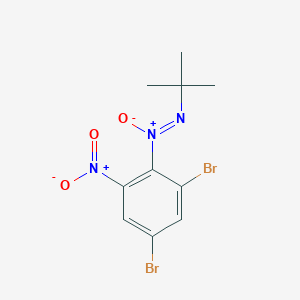
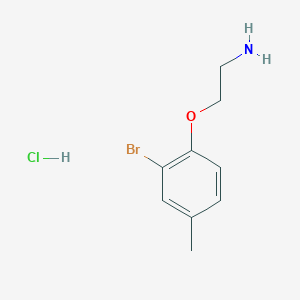

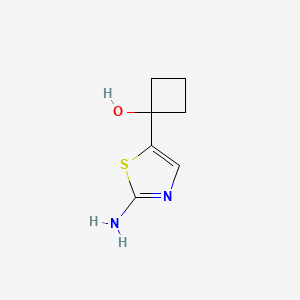

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)
